molecular formula C19H22N2OS B2978718 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034357-88-3

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Numéro de catalogue: B2978718
Numéro CAS: 2034357-88-3
Poids moléculaire: 326.46
Clé InChI: VGAOMGSHQYGNHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a high-value chemical probe identified as a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) source . This compound exhibits significant inhibitory activity against the pathogenic LRRK2 G2019S mutant, a key genetic driver of familial and sporadic Parkinson's disease source . Its primary research application is in the study of LRRK2 biology and its role in neurodegenerative pathways, including mitochondrial dysfunction, lysosomal impairment, and neuroinflammation. By potently inhibiting LRRK2 kinase activity, this compound enables researchers to investigate the phosphorylation of downstream substrates like Rab GTPases, providing critical insights into the molecular mechanisms underlying Parkinson's disease pathology. It serves as an essential tool for in vitro and in vivo models to validate LRRK2 as a therapeutic target and to explore potential treatment strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-14-10-18(23-13-14)19(22)21-9-7-17(12-21)20-8-6-15-4-2-3-5-16(15)11-20/h2-5,10,13,17H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOMGSHQYGNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or through reductive amination.

    Coupling with Methylthiophene: The final step involves coupling the synthesized dihydroisoquinoline and pyrrolidine intermediates with a methylthiophene derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the dihydroisoquinoline and pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohols from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology and Medicine:

    Pharmacological Studies: Due to its structural complexity, the compound is studied for potential pharmacological activities, including as a candidate for drug development targeting neurological disorders.

Industry:

    Material Science: The compound’s unique structure may be explored for

Activité Biologique

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a dihydroisoquinoline core and a pyrrolidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H22N2OS
  • Molecular Weight : 326.5 g/mol
  • CAS Number : 2034357-88-3

The structure includes a dihydroisoquinoline ring , a pyrrolidine group , and a methylthiophenyl moiety , which contribute to its reactivity and potential biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling processes.
  • Receptor Modulation : It can bind to specific receptors, influencing cellular responses and signaling cascades.

These interactions suggest that the compound might exhibit neuroprotective effects and could have implications in treating neurodegenerative diseases.

Neuroprotective Activity

Research indicates that compounds with similar structural features to (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone show promise as neuroprotective agents. For instance:

  • A study on 3,4-dihydroisoquinoline derivatives demonstrated their potential in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes linked to Alzheimer's disease pathology .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have shown that similar isoquinoline derivatives possess significant antimicrobial properties against various pathogens. The presence of the thiophene ring may enhance this activity due to its electron-rich nature .

Research Findings and Case Studies

StudyFocusFindings
NeuroprotectionCompounds with similar structures inhibited AChE and MAOs effectively, suggesting potential for Alzheimer's treatment.
Antimicrobial ActivityDihydroisoquinoline derivatives exhibited significant activity against Pythium recalcitrans, indicating possible applications in agriculture.
Synthetic RoutesVarious synthetic methods were explored for producing this compound, emphasizing its versatility in research applications.

Comparaison Avec Des Composés Similaires

Compound 7b ()

  • Structure: Bis-pyrazole-thieno[2,3-b]thiophene derivative with dual methanone linkages.
  • Key Features: Contains two pyrazole rings and a thieno[2,3-b]thiophene core. Exhibits strong IR absorption at 1720 cm⁻¹ (C=O) and NH₂ stretches at 3320–3275 cm⁻¹.
  • Synthesis: Prepared via condensation of bis-enaminone with 5-amino-3-phenylpyrazole in DMF/EtOH with piperidine catalysis (70% yield) .
  • Physicochemical Data :

    Property Value
    Molecular Formula C₂₈H₂₂N₆O₂S₂
    Molecular Weight 538.64 g/mol
    Melting Point >300°C
    MS (m/z) 538 (M⁺, 100%)

Compound 10 ()

  • Structure: Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]thiophene hybrid with cyano groups.
  • NMR signals at δ 8.9 ppm (pyrimidine protons) and δ 118.2 ppm (CN carbons) .
  • Synthesis: Two methods (A and B) involving bis-ethoxypropenenitrile and aminopyrazole, yielding 75% via reflux in DMF/EtOH .
  • Physicochemical Data :

    Property Value
    Molecular Formula C₃₄H₂₀N₈S₂
    Molecular Weight 604.71 g/mol
    MS (m/z) 604 (M⁺, 100%)

Compound from

  • Structure: Thieno[2,3-d]pyrimidine linked to dihydroisoquinoline via a sulfanyl-methanone bridge.
  • Key Features: Chlorophenyl and dimethoxy substituents enhance hydrophobicity and binding affinity. Synonyms include ZINC2890769 and AKOS000813048 .
  • Physicochemical Data :

    Property Value
    Molecular Formula C₂₅H₂₁ClN₄O₃S₂
    Molecular Weight 541.04 g/mol

Analogs with Pyrrolidine and Thiophene Groups

Compound from

  • Structure: 3-(4-Chlorophenyl)-5-(methylthio)-2-thienylmethanone.
  • Key Features :
    • Methylthio and chlorophenyl groups increase lipophilicity (predicted logP ~3.5).
    • Predicted pKa of -1.34 suggests weak acidity .
  • Physicochemical Data: Property Value Molecular Formula C₁₆H₁₆ClNOS₂ Molecular Weight 337.89 g/mol Density 1.36 g/cm³

Functional Group Influence on Properties

  • Thiophene vs. Pyrimidine Cores : Thiophene-containing compounds (e.g., ) exhibit higher thermal stability (mp >300°C) compared to pyrimidine derivatives (e.g., , mp 257–259°C) due to increased aromaticity .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., CN in Compound 10) lower electron density, affecting reactivity and binding.
    • Methylthio groups () enhance membrane permeability but may reduce aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can high yields be achieved?

The synthesis of derivatives containing the 3,4-dihydroisoquinoline moiety often employs nucleophilic substitution or coupling reactions under inert atmospheres. For example, in analogous compounds, reactions using ethanol as a solvent under nitrogen at 323 K for 2 hours achieved yields up to 98% . Key steps include precise stoichiometric ratios (e.g., 1:1.05 equivalents of reactants) and post-reaction purification via recrystallization or column chromatography. Optimization may involve adjusting reaction time, temperature, and catalyst selection.

Example Protocol :

  • React precursors in ethanol at 323 K under N₂.
  • Filter and wash with chloroform/water.
  • Recrystallize from ether for single-crystal formation .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Q. How can computational docking predict binding affinity and selectivity for this compound?

The Glide XP scoring function in Schrödinger Suite incorporates hydrophobic enclosure and hydrogen-bonding motifs to estimate binding affinities. For example, hydrophobic enclosures around the dihydroisoquinoline moiety may enhance interactions with lipophilic protein pockets. Validation against 198 protein-ligand complexes showed RMSDs of 1.73 kcal/mol for well-docked ligands .

Methodology :

  • Generate ligand conformers with OPLS4 forcefield.
  • Use XP descriptors to rank poses based on hydrophobic burial and H-bond networks.
  • Cross-validate with experimental IC₅₀ values from enzymatic assays.

Q. How to resolve discrepancies in crystallographic data refinement?

SHELXL employs a riding hydrogen model and iterative least-squares refinement to address data conflicts. For example, C—H bond lengths are fixed at 0.93–0.97 Å, and thermal parameters (Uiso) are constrained to 1.2×Ueq of parent atoms. Discrepancies in dihedral angles (e.g., >5°) may indicate twinning or disordered solvent, requiring re-measurement of diffraction data .

Workflow :

  • Integrate SHELXE for initial phasing.
  • Refine with SHELXL using high-resolution data (≤1.0 Å).
  • Validate with Rfree and electron density maps.

Q. What strategies improve SAR analysis for derivatives of this compound?

Structure-activity relationships (SAR) can be derived by synthesizing analogs with varied substituents (e.g., bromo, morpholino, or pyrrolidinyl groups). For example, bromination at the 6-position of dihydroisoquinoline increased BChE inhibition by 30% in analogs .

Key Modifications :

  • Vary substituents on the thiophene or pyrrolidine rings.
  • Assess enzymatic activity (e.g., IC₅₀ for cholinesterase inhibition).
  • Correlate logP with membrane permeability using HPLC-derived retention times.

Q. How can experimental reproducibility be enhanced given organic degradation during data collection?

Sample degradation (e.g., organic compound breakdown over 9-hour periods) introduces variability. Mitigation strategies include:

  • Continuous cooling : Stabilize samples at 4°C to slow degradation .
  • Real-time monitoring : Use inline UV-vis or HSI (hyperspectral imaging) to track changes in wastewater matrices .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. For example, solution NMR might show averaged signals for rapidly interconverting conformers, while X-ray captures a single dominant conformation. Use variable-temperature NMR to detect dynamic processes or DFT calculations to model low-energy conformers .

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